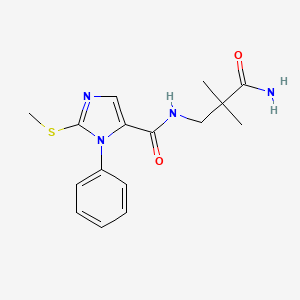![molecular formula C19H25N3O B7565726 N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide is a small molecule compound that has gained significant attention in the scientific community due to its potential application in drug development. The compound is also known as JNJ-40411813 and belongs to the class of selective serotonin receptor antagonists.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide involves the selective antagonism of serotonin receptors. The compound binds to the serotonin receptors and blocks their activation by serotonin. This leads to a decrease in the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, pain, and gastrointestinal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide have been studied extensively. The compound has been shown to decrease the activity of the serotonergic system, which leads to a decrease in anxiety and pain. The compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease. Additionally, the compound has been shown to have antidepressant effects and can improve mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide in lab experiments include its high selectivity for serotonin receptors and its potential application in drug development for various indications. The limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide. One direction is to study the compound's potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study the compound's potential use in the treatment of pain, addiction, and gastrointestinal disorders. Additionally, future studies could focus on improving the compound's pharmacokinetic properties and reducing its toxicity.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide involves several steps. The starting material for the synthesis is 2-methyl-1H-indole, which is reacted with piperidine to form 4-(2-methyl-1H-indol-3-yl)piperidine. This intermediate is then reacted with cyclopropylamine and acetic anhydride to obtain N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide. The purity of the compound is verified using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide has shown potential application in drug development for various indications. The compound is a selective serotonin receptor antagonist and has been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. The compound has also been studied for its potential use in the treatment of pain, addiction, and gastrointestinal disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13-19(16-4-2-3-5-17(16)20-13)14-8-10-22(11-9-14)12-18(23)21-15-6-7-15/h2-5,14-15,20H,6-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQYHWYVGJQENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)

![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)

![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)